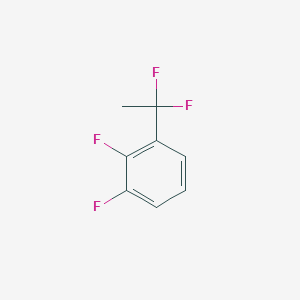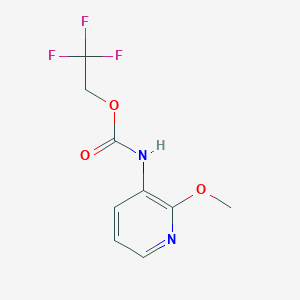
2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate” is a chemical compound with the molecular weight of 250.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F3N2O3/c1-16-7-6(3-2-4-13-7)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- 2-Iodo-3-methoxyphenyl triflate, a compound with structural similarities to 2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate, has been utilized in a systematic preparation method involving ortho-lithiation-iodination-decarbamation sequences, demonstrating its value in complex chemical transformations (Ganta & Snowden, 2007).
- The compound 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide, which shares structural features with the mentioned carbamate, is used as a building block in the preparation of trifluoromethyl-substituted aminopyrroles, indicating the potential for constructing pharmacologically relevant molecules (Khlebnikov et al., 2018).
- The transformation of methyl carbamate to free amine in a series of 2-amino-2-deoxy-D-glucosamine derivatives, involving a similar carbamate structure, highlights the compound's role in selective cleavage and preparation of orthogonal N-deprotected carbohydrates (Yeung et al., 2000).
Medicinal Chemistry and Biological Activity
- N-Heterocyclic carbene (NHC) gold(I) complexes, structurally related to the target compound, show promising prospects as antiproliferative, anticancer, and antibacterial agents, with their activity and optimization relying on the detailed understanding of their reaction behavior in aqueous media (Goetzfried et al., 2020).
Agricultural Chemistry
- Novel chiral butanoate esters (juvenogens), which include compounds structurally akin to the target carbamate, have been synthesized from their chiral precursors and are used in insect pest control. Their synthesis and stereoisomeric analysis underline the compound's utility in producing biologically active alcohols for pest control (Wimmer et al., 2007).
Material Science and Synthesis
- The use of 1-(2'-methoxy-ethoxymethoxy)-2,2,2-trifluoroethane and 1-(N,N-diethylcarbamoyloxy)-2,2,2-trifluoroethane in the synthesis of aryl(difluoroenol) derivatives through Negishi coupling, involving a structural component related to the target carbamate, demonstrates its applicability in material science and synthesis (Kyne et al., 2011).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c1-16-7-6(3-2-4-13-7)14-8(15)17-5-9(10,11)12/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCFXOZMQJCCIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



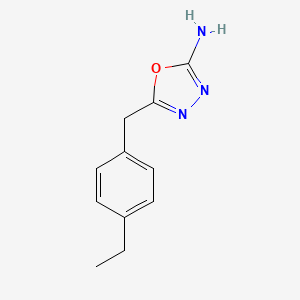
![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)
![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
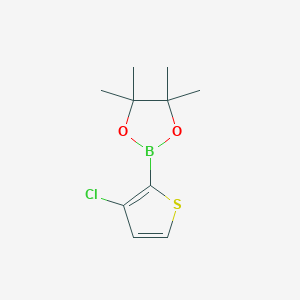
![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)
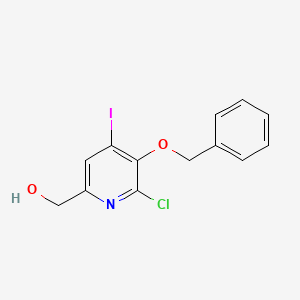
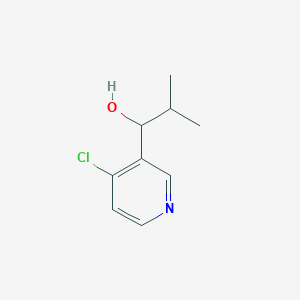
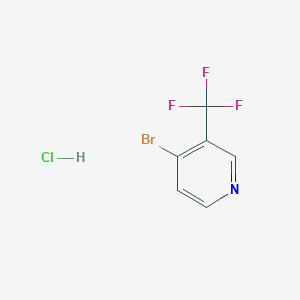
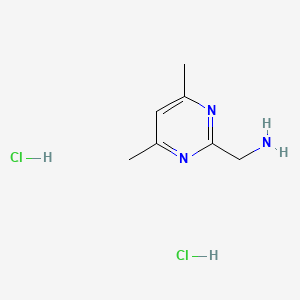
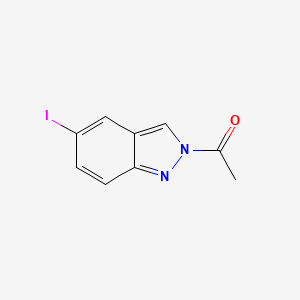
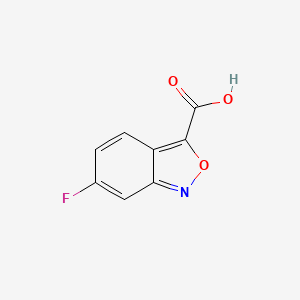
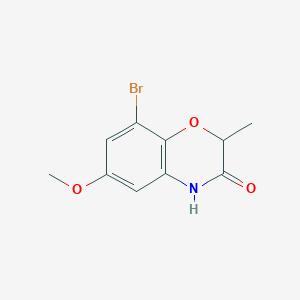
![3-Bromo-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1439456.png)
